molecular formula C26H26N4O5 B2412056 prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956790-89-9

prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2412056
CAS No.: 956790-89-9
M. Wt: 474.517
InChI Key: WZMJZYKSWIKOOD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

  • Novel Dihydropyrimidines as Antitubercular Agents : Research on dihydropyrimidines has shown their effectiveness as potential antitubercular agents against Mycobacterium tuberculosis (Trivedi et al., 2010).

Anticancer Activity

  • Anti-Breast Cancer Activity of Pyrazolone Derivatives : Compounds related to pyrazolone, which include derivatives of the target compound, have been studied for their anticancer properties, specifically against breast cancer cell lines (Ghorab et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Dihydropyrimidine Derivatives : The target compound is a precursor for synthesizing diverse dihydropyrimidine-like derivatives, showing its utility in chemical synthesis (Suwito et al., 2019).

Pharmaceutical Research

  • Pyrimidine in AIDS Chemotherapy : Pyrimidine, a component of the target compound, has reported applications in AIDS chemotherapy (Ajani et al., 2019).

Antimicrobial Activity

  • Cytotoxic and Antimicrobial Activities : Pyrimidinethione derivatives, which include the target compound, have been synthesized and tested for their antimicrobial and antitumor activities (Ramadan et al., 2019).

Bioactivity Studies

  • Synthesis and Bioactivity of Heterocyclic Compounds : Arylazopyrazole Pyrimidone clubbed heterocyclic compounds related to the target compound have been synthesized and evaluated for antimicrobial activity (Sarvaiya et al., 2019).

Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, structurally related to the target compound, have been evaluated for their cytotoxic and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

The compound acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and thereby preventing the transcription of genes that are regulated by this transcription factor .

Biochemical Pathways

The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response . By inhibiting STAT3, the compound disrupts this pathway, leading to a decrease in the transcription of genes that promote inflammation and cell proliferation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that the compound could have similar properties, but further studies are needed to confirm this.

Result of Action

The inhibition of STAT3 by the compound leads to a decrease in the transcription of genes that promote inflammation and cell proliferation . This can result in a reduction of inflammatory responses and a decrease in cell growth . In the context of neurodegenerative diseases, this could potentially protect against neuronal cell loss .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to STAT3 could potentially affect the compound’s ability to inhibit this transcription factor . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Properties

IUPAC Name

prop-2-enyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-5-13-35-25(31)22-16(2)27-26(32)28-24(22)19-15-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-3)21(14-17)34-4/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMJZYKSWIKOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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